ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is a complex organic compound that features a quinazolinone core. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate 6,7-dimethoxy-4-oxoquinazoline.
Attachment of the Propanoic Acid Moiety: The intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to form 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid.
Formation of the Final Compound: The final step involves the reaction of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid with ethyl 4-aminobenzoate under coupling conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Scientific Research Applications
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
- Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate
Uniqueness
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is unique due to the presence of both the quinazolinone core and the benzoate moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H23N3O6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
ethyl 4-[3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C22H23N3O6/c1-4-31-22(28)14-5-7-15(8-6-14)24-20(26)9-10-25-13-23-17-12-19(30-3)18(29-2)11-16(17)21(25)27/h5-8,11-13H,4,9-10H2,1-3H3,(H,24,26) |
InChI Key |
AQNWVYZCLODFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.